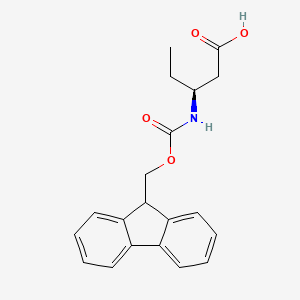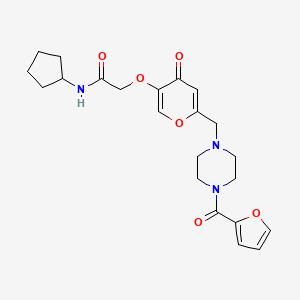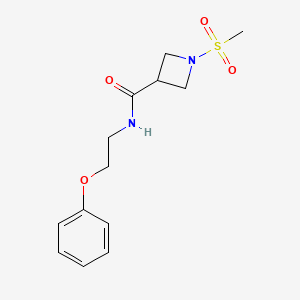![molecular formula C20H26N4O2 B2603387 [4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone CAS No. 2319808-54-1](/img/structure/B2603387.png)
[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical name, TAK-659.
作用機序
TAK-659 selectively inhibits the activity of BTK by binding to its active site. BTK is a crucial enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK activity leads to the downregulation of various signaling pathways that promote the survival and proliferation of cancer cells. This ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
TAK-659 has been shown to have significant biochemical and physiological effects. It has been shown to induce apoptosis in B-cell malignancies, leading to the suppression of tumor growth. TAK-659 has also been shown to reduce the production of cytokines, which are involved in the inflammatory response. This reduction in cytokine production leads to the suppression of inflammation.
実験室実験の利点と制限
TAK-659 has several advantages for lab experiments. It has shown high selectivity for BTK, making it a potent inhibitor of B-cell malignancies. TAK-659 has also shown good pharmacokinetic properties, making it suitable for in vivo studies. However, TAK-659 has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its potential applications. TAK-659 also has limited solubility in water, which can make it challenging to work with in some experiments.
将来の方向性
There are several future directions for the research of TAK-659. One area of interest is the potential use of TAK-659 in combination with other drugs for the treatment of B-cell malignancies. Another area of interest is the study of TAK-659 in other types of cancer. Additionally, more research is needed to fully understand the pharmacokinetic properties of TAK-659 and its potential applications in clinical settings.
Conclusion:
TAK-659 is a chemical compound that has shown potential in various scientific research applications, specifically in the treatment of B-cell malignancies. Its mechanism of action involves the selective inhibition of BTK, leading to the induction of apoptosis in cancer cells. TAK-659 has several advantages for lab experiments, but more research is needed to fully understand its potential applications. There are several future directions for the research of TAK-659, including its use in combination with other drugs and its study in other types of cancer.
合成法
The synthesis of TAK-659 involves the reaction of 4-bromo-2-chloropyridine with 3-tert-butyl-1-(hydroxymethyl)piperidine in the presence of a base, followed by the reaction with 6-aminopyridazine. The final product is obtained after purification through column chromatography.
科学的研究の応用
TAK-659 has shown potential in various scientific research applications. It has been studied for its anti-cancer properties, specifically in the treatment of B-cell malignancies. TAK-659 has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is involved in the survival and proliferation of B-cells. This inhibition leads to the induction of apoptosis in cancer cells.
特性
IUPAC Name |
[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-20(2,3)17-7-8-18(23-22-17)26-14-15-9-12-24(13-10-15)19(25)16-6-4-5-11-21-16/h4-8,11,15H,9-10,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKKYYLZHDYKBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-phenylacetamide](/img/structure/B2603311.png)
![2-[3-(4-Ethylphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one](/img/structure/B2603313.png)
![(2-Hydroxyethyl)[(4-propoxynaphthyl)sulfonyl]amine](/img/structure/B2603314.png)
![4-methyl-2-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiazole-5-carboxamide](/img/structure/B2603316.png)
![4-cyclopropyl-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2603318.png)

methyl}amino)acetamide](/img/structure/B2603320.png)

![(E)-N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2603326.png)

